molecular formula C15H15NO2 B8095954 2-Phenyl-d-phenylalanine CAS No. 1241683-27-1

2-Phenyl-d-phenylalanine

Cat. No.: B8095954
CAS No.: 1241683-27-1
M. Wt: 241.28 g/mol
InChI Key: DBMVJVZQGTXWTP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Unnatural Amino Acid Derivatives

Unnatural amino acids (UAAs) are amino acids not commonly found in the natural protein synthesis machinery. researchgate.net Their synthesis has paved the way for new research avenues in biotechnology, pharmaceuticals, and materials science. acs.org These non-genetically coded amino acids, whether naturally occurring or synthetic, are increasingly vital in modern drug discovery. cdnsciencepub.com

The incorporation of UAAs into proteins allows for the engineering of molecules with enhanced stability, novel functions, and improved therapeutic properties. chemeo.com This has significant implications for drug development, as UAAs can optimize the activity, selectivity, and stability of drug molecules. researchgate.netacs.org For instance, they are used as chiral building blocks and molecular scaffolds in the creation of combinatorial libraries for drug screening. cdnsciencepub.com

Overview of D-Phenylalanine Analogues and Their Research Trajectories

The stereoisomer D-phenylalanine (DPA) is not involved in protein biosynthesis but has demonstrated pharmacological activity. wikipedia.org While the biological functions of D-amino acids are not fully understood, they are gaining importance in research. wikipedia.org D-phenylalanine, for example, has been studied for its potential to manage chronic pain and for its role in treating depression. ebsco.com

The enzymatic synthesis of D-phenylalanine derivatives is a field of active research, as these compounds are important chiral building blocks for various pharmaceuticals. acs.org Research has also focused on the synthesis of D- and L-phenylalanine (B559525) derivatives using enzymes like phenylalanine ammonia (B1221849) lyases. researchgate.net Furthermore, derivatives of D-phenylalanine have been investigated for their activity against various mycobacteria. nih.gov

Scope and Focus of Research on 2-Phenyl-D-phenylalanine and Related Constructs

Direct research on This compound , also known as (R)-2-amino-3-(biphenyl-2-yl)propanoic acid, is limited in publicly available scientific literature. However, significant research has been conducted on closely related analogues, particularly other biphenylalanine isomers. Biphenylalanine is a derivative of phenylalanine with an additional phenyl ring attached to its side chain, giving it unique chemical and physical properties. ontosight.ai

One such analogue, p-Phenyl-D-phenylalanine (also known as 4-Phenyl-D-phenylalanine or D-4,4'-biphenylalanine), has been utilized in neuroscience research to study neurotransmitter activity and as a building block in the development of novel drugs. chemimpex.com The increased hydrophobicity and steric bulk of biphenylalanine derivatives offer advantages over traditional amino acids, enabling the creation of more complex and functional biomolecules. chemimpex.com Research into these related constructs provides a framework for understanding the potential properties and applications of this compound.

Table 1: Properties of Phenylalanine and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
L-PhenylalanineC₉H₁₁NO₂165.19Essential amino acid, precursor for tyrosine. wikipedia.orgnih.gov
D-PhenylalanineC₉H₁₁NO₂165.19Synthetic stereoisomer, researched for pharmacological activity. wikipedia.org
DL-PhenylalanineC₉H₁₁NO₂165.19Racemic mixture of L- and D-phenylalanine. nih.gov
BiphenylalanineC₁₅H₁₅NO₂241.28Non-proteinogenic amino acid with an additional phenyl ring. ontosight.ainih.gov

Table 2: Research Applications of Phenylalanine Derivatives

DerivativeResearch AreaNotable Findings
D-PhenylalanineNeuroscience, PharmacologyInvestigated for potential analgesic and antidepressant effects. ebsco.com Used to probe the role of carbonic anhydrases in memory formation. mdpi.com
p-Phenyl-D-phenylalanineNeuroscience, Drug DevelopmentUsed to study neurotransmitter activity and in the synthesis of novel drugs for neurological diseases. chemimpex.com
Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilideMedicinal ChemistryShows activity against Mycobacterium abscessus and other mycobacteria. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-phenylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVJVZQGTXWTP-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257244
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241683-27-1
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241683-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Asymmetric Synthesis of D-Phenylalanine and its Precursors

The production of enantiomerically pure D-phenylalanine is a key challenge in pharmaceutical manufacturing. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric excess.

Chemical Synthesis Routes for Enantiopure Compounds

Asymmetric hydrogenation is a prominent chemical method for synthesizing enantiopure D-phenylalanine derivatives. A notable example is the large-scale synthesis of an N-BOC D-phenylalanine intermediate. acs.org This multi-step route begins with terephthalic dialdehyde (B1249045) and involves an Erlenmeyer condensation to form a dehydroamino acid, which is then subjected to asymmetric hydrogenation. acs.org The use of a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as (R,R)-Ethyl-DuPhos, is critical for achieving high enantioselectivity. acs.org

Another approach involves the asymmetric Strecker reaction, which provides a pathway to D-phenylalanine derivatives. polimi.it Additionally, asymmetric phase-transfer catalyzed alkylation has been employed for the synthesis of (4-(hydroxymethyl)phenyl)alanines. acs.org These chemical methods, while effective, can sometimes require multiple steps and the use of heavy metal catalysts.

Biocatalytic and Chemoenzymatic Approaches for D-Stereoisomer Production

Biocatalytic and chemoenzymatic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for producing D-phenylalanine. These approaches often utilize enzymes such as dehydrogenases, transaminases, and lyases.

Engineered D-amino acid dehydrogenases (DAADHs) have been successfully used in the asymmetric reductive amination of α-keto acids to produce D-phenylalanine. acs.orgresearchgate.net For instance, a DAADH from Comamonas sp. has been engineered to improve its activity and substrate scope. researchgate.net These enzymatic reactions can be coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to drive the reaction to completion. acs.orgresearchgate.net

D-amino acid aminotransferases (DAATs) are another class of enzymes employed for the synthesis of D-phenylalanine derivatives. polimi.it By engineering DAAT from Bacillus sp. YM-1, researchers have developed biocatalytic cascades for the stereoinversion and deracemization of L-phenylalanine (B559525) derivatives to their D-counterparts with high enantiomeric excess (90% to >99% ee). polimi.it These one-pot tandem reactions involve the oxidative deamination of the L-amino acid by an L-amino acid deaminase (LAAD) followed by the reductive amination of the resulting keto acid by the engineered DAAT. polimi.it

Phenylalanine ammonia (B1221849) lyases (PALs) are also versatile biocatalysts for the synthesis of both L- and D-phenylalanine derivatives. nih.govnih.gov While PALs naturally catalyze the amination of cinnamic acids to form L-phenylalanine, they can be engineered or used in chemoenzymatic cascades to produce the D-enantiomer. nih.govnih.gov One such cascade involves the PAL-catalyzed amination of a cinnamic acid to a racemic mixture of phenylalanine, followed by a deracemization step. This deracemization is achieved through the stereoselective oxidation of the L-enantiomer by an L-amino acid oxidase (LAAO) and subsequent non-selective chemical reduction of the resulting α-keto acid. nih.gov

Furthermore, the direct enzymatic resolution of racemic DL-phenylalanine is an effective strategy. plos.orgnih.gov This method uses an immobilized phenylalanine ammonia-lyase (PAL) that selectively converts L-phenylalanine to trans-cinnamic acid, leaving the desired D-phenylalanine. plos.orgnih.gov This process has been successfully scaled up in a recirculating packed-bed reactor, achieving high conversion rates and excellent enantiomeric purity of D-phenylalanine (>99% ee). plos.orgnih.gov

A one-pot biocatalytic stereoinversion cascade has also been developed using an L-amino acid deaminase from Proteus mirabilis and a D-amino acid dehydrogenase from Symbiobacterium thermophilum. rsc.org This system, which includes an NADPH-recycling component, can convert various L-amino acids, including L-phenylalanine, into their D-isomers in quantitative yield and with over 99% enantiomeric excess. rsc.org

Metabolic engineering has also been used to create a fermentation route for D-phenylalanine synthesis in Escherichia coli. acs.org This involves introducing a new metabolic pathway that deregulates L-phenylalanine synthesis and converts it to the D-isomer using a combination of enzymes including a D-amino acid aminotransferase and an L-amino acid deaminase. acs.org

Table 1: Comparison of Biocatalytic Approaches for D-Phenylalanine Synthesis

Method Key Enzyme(s) Starting Material Key Features Reference
Asymmetric Reductive Amination Engineered D-Amino Acid Dehydrogenase (DAADH), Glucose Dehydrogenase (GDH) α-Keto acids High enantioselectivity, requires cofactor regeneration. acs.org, researchgate.net
Stereoinversion/Deracemization Cascade L-Amino Acid Deaminase (LAAD), Engineered D-Amino Acid Aminotransferase (DAAT) L- or racemic Phenylalanine derivatives One-pot reaction, high enantiomeric excess (90->99% ee), no cofactor regeneration system needed. polimi.it
Chemoenzymatic Deracemization Phenylalanine Ammonia Lyase (PAL), L-Amino Acid Oxidase (LAAO) Cinnamic acids Produces optically pure D-phenylalanine derivatives, involves both enzymatic and chemical steps. nih.gov
Enzymatic Resolution Immobilized Phenylalanine Ammonia Lyase (PAL) DL-Phenylalanine Selective conversion of L-phenylalanine, allows for easy separation of D-phenylalanine. plos.org, nih.gov
One-Pot Stereoinversion Cascade L-Amino Acid Deaminase (LAAD), D-Amino Acid Dehydrogenase (DAADH) L-Phenylalanine Quantitative yield, >99% ee, requires NADPH-recycling system. rsc.org
Fermentation D-Amino Acid Aminotransferase, L-Amino Acid Deaminase Glucose (via engineered E. coli) In vivo synthesis, potential for a wide variety of D-amino acids. acs.org

Functionalization and Structural Modification of the Phenylalanine Scaffold

The versatility of the phenylalanine structure allows for a wide range of modifications, enabling the fine-tuning of its properties for various applications, including the development of novel pharmaceuticals and research tools.

Side Chain Derivatization and Aromatic Ring Modifications

Modifications to the side chain and aromatic ring of phenylalanine are common strategies to alter its biological activity and properties. Substituents can be introduced onto the phenyl ring to create derivatives with unique characteristics. For example, biocatalytic cascades have been developed to synthesize D-phenylalanine derivatives with electron-donating or electron-withdrawing groups at various positions on the phenyl ring. polimi.it These substitutions can influence the molecule's electronic properties and steric interactions.

Engineered phenylalanine ammonia lyases (PALs) have been used to produce a range of mono-substituted phenylalanine analogues. nih.gov These biocatalysts have been tailored to accommodate substrates with different substituents on the cinnamic acid starting material, leading to the synthesis of derivatives such as (S)-m-methoxyphenylalanine and (R)-p-methylphenylalanine. nih.gov Similarly, chemoenzymatic cascades have been employed to convert a variety of substituted cinnamic acids into optically pure D-phenylalanine derivatives. nih.gov

Backbone and Amide Linkage Modifications

While side chain modifications are more common, alterations to the backbone and amide linkages of phenylalanine are also crucial for certain applications, particularly in peptide and peptidomimetic chemistry. These modifications can enhance resistance to enzymatic degradation. For instance, the incorporation of D-phenylalanine into peptides confers resistance to hydrolysis by proteases. nih.gov

Incorporation of Reporter Groups and Probes

The introduction of reporter groups and probes into the phenylalanine structure is essential for studying its biological roles and mechanisms of action. Isotopically labeled phenylalanine derivatives are valuable tools in mechanistic studies of enzymes. For example, the chemo-enzymatic synthesis of l-phenylalanine labeled with hydrogen and carbon isotopes has been used to investigate the mechanism of phenylalanine ammonia lyase (PAL). nih.gov Specifically, [(3S)-3H]-l-Phe was synthesized by carrying out the PAL-catalyzed addition of ammonia to (E)-cinnamic acid in the presence of tritiated water. nih.gov Similarly, deuterium-labeled [(3R)-2H]-l-Phe was prepared using heavy water. nih.gov These labeled compounds allow for the detailed tracking of atoms during enzymatic reactions.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers a detailed view of the molecular bonds and functional groups within 2-Phenyl-d-phenylalanine, as well as insights into its conformational states.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Bonds and Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and characterizing the intermolecular interactions, such as hydrogen bonding, in this compound. yildiz.edu.tr In its zwitterionic solid state, the FT-IR spectrum exhibits characteristic absorption bands that confirm its structure. yildiz.edu.tr

Key vibrational modes observed in the FT-IR spectrum of D-phenylalanine include the stretching vibrations of the protonated amino group (NH3+) and the deprotonated carboxylate group (COO-). The presence of multiple broad and overlapping bands, particularly in the region between 1627 and 2700 cm⁻¹, is a hallmark of amino acids in the solid state, reflecting the complex hydrogen-bonding networks. yildiz.edu.tr

A study comparing the FT-IR spectra of D-phenylalanine, L-phenylalanine (B559525), and L-β-phenylalanine revealed insignificant shifts in the band positions, suggesting a high degree of similarity in the hydrogen bond energies formed by the -NH3+ and COO- groups across these structures. yildiz.edu.tr

Table 1: Characteristic FT-IR Bands for D-Phenylalanine

Vibrational Mode Wavenumber (cm⁻¹) Reference
=C-H stretching 3136 rsc.org
C=O stretching 1701 rsc.org
C=N stretching 1625 rsc.org
C=C stretching 1562 rsc.org

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy for Conformational Insights

Raman spectroscopy serves as a complementary vibrational technique, providing valuable information on the conformational states of this compound, particularly the orientation of its phenyl rings and peptide backbone. nih.gov This non-destructive method is adept at probing the secondary and tertiary structure of peptides and determining the local environment of aromatic residues. nih.govcsic.es

In studies of di-D-phenylalanine nanotubes, polarized Raman spectroscopy has been utilized to determine the orientation of specific chemical groups relative to the nanotube's main axis. nih.gov For instance, the C-N bond of the CNH3+ groups is oriented parallel to the nanotube axis, while the carbonyl groups are tilted. nih.gov The intensity of the band associated with the phenyl ring vibrations in polarized spectra provides qualitative information about the ring's orientation. nih.gov

Characteristic Raman markers for phenylalanine have been identified and analyzed through multiconformational approaches. csic.esresearchgate.net These intense bands, appearing around 1606, 1586, 1207, 1031, 1004, and 622 cm⁻¹, are sensitive to the peptide's conformation. researchgate.net The band at approximately 1003 cm⁻¹ is a well-known characteristic peak for the breathing mode of the benzene (B151609) ring in phenylalanine. researchgate.net Theoretical calculations using density functional theory (DFT) have been employed to analyze the conformational dependence of these Raman markers. csic.es

Table 2: Key Raman Bands for Phenylalanine Residues

Vibrational Mode Wavenumber (cm⁻¹) Reference
Phenyl ring in-phase C-C stretching ~1606 researchgate.net
Phenylalanine marker 1586 researchgate.net
Phenylalanine marker 1207 researchgate.net
Phenylalanine marker 1031 researchgate.net
Benzene ring breathing ~1003-1004 researchgate.net

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. It allows for the confirmation of its chemical structure, analysis of isomeric purity, and detailed investigation of its conformational preferences and aggregation states.

Proton (¹H) and Carbon (¹³C) NMR for Structure Confirmation and Isomeric Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for confirming the covalent structure of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum correspond to the different types of protons in the molecule. nih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.gov

In a study of fluorinated diphenylalanines, ¹H and ¹³C NMR spectra were recorded in partially deuterated water, and two-dimensional (2D) NMR techniques were used for unambiguous signal assignments of all aliphatic and aromatic hydrogens and carbons, as well as the carboxylate and amide carbonyl carbons. nih.govacs.org The ¹H NMR spectra show the amide NH signal at about 8.5 ppm as a doublet due to coupling with the adjacent CH hydrogen. acs.org The two CH carbons appear at around 56 ppm in the ¹³C NMR spectrum, while the carbonyl carbons (carboxylate and amide) are the most downfield signals at approximately 177 ppm and 171 ppm, respectively. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a Diphenylalanine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
NH ~8.57 (d) - acs.org
α-CH ~4.19 (dd) ~57.0 acs.org
β-CH ~4.64 (ddd) ~56.3 acs.org
CH₂ ~3.06-3.25 (m) ~33.2, ~39.5 acs.org
Aromatic CH ~7.11-7.39 (m) ~118.0-139.17 acs.org
C=O (Amide) - ~171.4 acs.org

This table is interactive. Click on the headers to sort the data. Note: Chemical shifts are for a mono-fluorinated diphenylalanine and may vary for this compound.

Advanced NMR Techniques for Solution-State Conformational Analysis

To delve deeper into the three-dimensional structure of this compound in solution, advanced 2D NMR techniques are employed. mdpi.com Techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for assigning all proton signals and identifying through-space correlations between protons, which provides information about the peptide's conformation. mdpi.comipb.pt

For instance, NOESY experiments can detect interactions between protons that are close in space, which helps to define the relative orientation of different parts of the molecule. mdpi.com In a study of a β-hairpin peptide model, a TOCSY-NOESY strategy was used to assign all signals and confirm the presence of β-turns. mdpi.com The analysis of coupling constants, such as the Karplus relationship between vicinal coupling constants and dihedral angles, can also provide quantitative information about the backbone and side-chain conformations. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation States

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the aggregation state of molecules in solution by measuring their translational diffusion coefficients. jhu.edunih.gov The rate of diffusion is inversely related to the size of the molecule; thus, larger aggregates will diffuse more slowly than monomers. jhu.edunih.gov

The DOSY experiment generates a 2D spectrum where the chemical shift is displayed on one axis and the diffusion coefficient on the other. researchgate.net All signals from a single molecular species will align at the same diffusion coefficient, allowing for the separation of spectra from different components in a mixture, including monomers and various oligomeric states. nih.govresearchgate.net This technique has been successfully used to assess the oligomerization state of peptides, where dimers and tetramers exhibit significantly lower diffusion coefficients compared to the monomeric form. nih.gov For accurate measurements, experimental conditions such as temperature and solvent viscosity must be carefully controlled to minimize convection. jhu.edu

Electronic and Chiroptical Spectroscopy

Electronic and chiroptical spectroscopy methods are indispensable for probing the molecular structure, electronic transitions, chirality, and conformational behavior of this compound. These techniques provide detailed insights into how the molecule absorbs and emits light and how it interacts with polarized light, which is fundamental to understanding its stereochemistry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For aromatic amino acids like phenylalanine, absorption in the 230–300 nm range is dominated by the π → π* transitions of the aromatic side-chains. nih.gov The parent amino acid, phenylalanine, typically exhibits a characteristic absorption spectrum with a maximum around 260 nm due to its phenyl group. researchgate.net

For this compound, the presence of a biphenyl (B1667301) moiety in place of the single phenyl ring is expected to significantly influence its UV-Vis spectrum. The extended π-conjugation of the biphenyl system generally leads to a bathochromic (red) shift in the absorption maxima and an increase in the molar extinction coefficient compared to a single phenyl ring. nih.gov Studies on derivatives have shown that the absorption pattern is sensitive to the molecular environment and pH. iosrjournals.org For instance, the UV absorption of proteins, which is largely due to aromatic amino acids, changes based on whether the residues are buried or exposed. nih.gov In a study of L-Phenylalanine Fumaric Acid, the lower cut-off wavelength was found at 293 nm, indicating a π→π* transition. researchgate.net The precise absorption maxima for this compound would depend on solvent polarity and the dihedral angle between the two phenyl rings.

Table 1: Representative UV-Vis Absorption Data for Phenylalanine and Related Compounds

Compound/SystemAbsorption Maxima (λmax)NotesSource(s)
Phenylalanine~260 nmCharacteristic absorption of the phenyl group. researchgate.net
Tyrosine~275 nmRed-shifted compared to phenylalanine due to the hydroxyl group. iosrjournals.org
Tryptophan~280 nmAbsorption from the indole (B1671886) ring. acs.org
L-Phenylalanine Fumaric Acid Crystal293 nm (cut-off)Attributed to π→π* transition in the crystal. researchgate.net
Biphenyl-phenylalanine DerivativesVariesActivity is affected by the substitution pattern (meta vs. para), indicating electronic effects. nih.gov

Fluorescence Emission Spectroscopy for Molecular Interactions and Sensing

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules and their interactions with the environment. While phenylalanine itself is a weak fluorophore, its derivatives can be designed for sensing applications. acs.org The fluorescence of such compounds is often modulated by aggregation, concentration, and binding to other molecules, leading to phenomena like aggregation-induced emission (AIE) or fluorescence quenching. researchgate.netrsc.org

The biphenyl group in this compound provides a larger fluorophore compared to a single phenyl ring. Its emission properties would be sensitive to intermolecular interactions, such as π-π stacking and the formation of host-guest complexes. researchgate.net Research on fluorescent sensors for phenylalanine has demonstrated that specific molecular receptors can exhibit significant fluorescence changes upon binding. researchgate.netfrontiersin.org For example, a chiral fluorescent sensor based on H8-BINOL showed a dramatic fluorescence enhancement upon interaction with L-phenylalanine, while the response to D-phenylalanine was negligible, allowing for enantioselective recognition. rsc.org This highlights the potential for using systems involving this compound in developing fluorescent sensors where molecular recognition events, influenced by the compound's specific chirality and aromatic structure, alter the emission signal. rsc.orgrsc.org

Table 2: Selected Fluorescence Spectroscopy Findings for Phenylalanine Sensing Systems

SystemExcitation (λex)Emission (λem)Key FindingSource(s)
Phenylalanine Monomer240 nm290 nmExhibits very weak intrinsic fluorescence. acs.org
Self-assembled Phenylalanine410 nm490 nmShows aggregation-induced emission (AIE) with enhanced fluorescence. acs.org
H8-BINOL Sensor + L-Phenylalanine260 nm315 nmSignificant fluorescence enhancement (ef = 104.48) upon binding. rsc.org
H8-BINOL Sensor + D-Phenylalanine260 nm315 nmNo significant change in fluorescence. rsc.org
Perylene (B46583) Bisimide + D-Phenylalanine500 nm546 nmFluorescence enhancement allows for detection with a Limit of Detection (LOD) of 64.2 nM. frontiersin.org

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is the primary technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature for a specific enantiomer. As a chiral molecule, this compound is expected to be CD-active.

Studies on the parent D- and L-phenylalanine enantiomers show that they produce CD spectra that are perfect mirror images of each other, with equal magnitude but opposite signs. researchgate.netnih.gov This principle is fundamental for confirming the absolute configuration and assessing the enantiomeric purity of a sample. nih.govnih.gov The CD spectrum of a peptide is sensitive to its secondary structure, with signals in the near-UV region (250-300 nm) arising from aromatic amino acid residues. scispace.com For this compound, the biphenyl chromophore would dominate the near-UV CD spectrum. The conformation of the biphenyl group itself can be a source of chirality, and its interaction with the chiral center of the D-phenylalanine backbone would result in a distinct CD signal. Furthermore, CD spectroscopy is a powerful tool for studying chiral recognition, where the binding of a chiral guest like this compound to a host molecule can induce a new CD signal. rsc.orgscirp.org

X-ray Diffraction Analysis

X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including its absolute configuration, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govresearchgate.net For an enantiomerically pure sample of this compound, this technique could be used to definitively confirm the R configuration at the α-carbon (as D-amino acids correspond to the R configuration, except for cysteine). The analysis of anomalous dispersion effects, especially if a heavier atom is present in the structure or by using specific X-ray wavelengths, allows for this assignment. mdpi.com

Beyond absolute configuration, this method reveals detailed insights into the crystal packing. The crystal structure of phenylalanine derivatives is stabilized by a network of non-covalent interactions. nih.gov These include hydrogen bonds between the amino and carboxylate groups, as well as intermolecular interactions involving the aromatic rings, such as π-π stacking or edge-to-face interactions. mdpi.comrsc.org In the case of this compound, the two phenyl rings would play a crucial role in directing the crystal packing, likely leading to extensive aromatic interactions that stabilize the supramolecular architecture. mdpi.com Studies of dipeptide crystals containing phenylalanine have shown that molecules often arrange into layered structures or β-sheet-like assemblies. mdpi.compnas.org

Table 3: Representative Single Crystal X-ray Diffraction Data for Phenylalanine Derivatives

CompoundSpace GroupSystemKey Packing FeaturesSource(s)
L-Phe-L-Nva·2H₂O (Isomer 1)P2₁2₁2₁OrthorhombicWater molecules in pockets are fundamental to the crystal packing. mdpi.com
D-Phe-L-Nva·2H₂O (Isomer 2)P2₁MonoclinicWater molecules localized in pockets between dipeptides; different H-bond pattern from isomer 1. mdpi.com
F-Zn(ii) ComplexP2₁MonoclinicLayered structure stabilized by Zn(ii) coordination, hydrogen bonds, and interlayer edge-to-face aromatic interactions. nih.gov
Z-Phe-Oxadiazole DerivativeP2₁MonoclinicAromatic T-shaped or edge-to-face contacts with centroid-centroid distances of 4.777 Å and 5.247 Å. mdpi.com
L-Phenylalanine (Form I)P2₁ (Z'=4)MonoclinicStructures consist of bilayers with alternating conformers. acs.org

Powder X-ray Diffraction for Supramolecular Assemblies

Powder X-ray diffraction (PXRD) is used to analyze the structure of polycrystalline materials, including self-assembled nanostructures like fibers, tubes, and gels. While single crystal analysis provides the structure of a perfect crystal, PXRD gives information about the average repeating structures within a bulk sample or a supramolecular assembly.

For this compound, which, like other phenylalanine derivatives, has a propensity for self-assembly, PXRD is a vital tool. rsc.orgnih.gov It can be used to characterize the structures formed when the molecule assembles from solution. For example, PXRD patterns of self-assembled nanofibers or hydrogels can reveal characteristic diffraction peaks corresponding to the intermolecular distances within the assembly, such as the β-sheet stacking distance. researchgate.net The technique is also used to confirm that the structure within a powdered sample is identical to that determined from a single crystal by comparing the experimental powder pattern to one simulated from the single crystal data. nih.gov Studies on dipeptides have used PXRD to show that self-assembled nanotubes possess a structure consistent with the single crystal packing of the constituent molecules. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for predicting the electronic structure and properties of molecules with high accuracy. These calculations are performed on an isolated molecule, typically in the gaseous phase, providing a fundamental understanding of its intrinsic characteristics.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like 2-Phenyl-d-phenylalanine, this process is extended to conformational analysis, which explores the various spatial arrangements (conformers) arising from rotation around single bonds.

Theoretical calculations, such as those using the B3LYP functional with the 6-311++G(d,p) basis set, are employed to find the optimized geometry. cumhuriyet.edu.trijasre.net This process identifies the bond lengths, bond angles, and dihedral angles that result in the lowest energy state for the molecule. ijasre.netdergipark.org.tr For instance, the bond lengths of C-C and C=C in the phenyl ring of phenylalanine have been calculated to be approximately 1.51 Å and 1.39 Å, respectively, using this method. cumhuriyet.edu.tr

The conformational landscape of phenylalanine is primarily governed by the dihedral angles of its backbone (ϕ and ψ) and side chain (χ1 and χ2). nih.govacs.org Studies have identified several low-energy conformers stabilized by intramolecular hydrogen bonds. nih.govacs.org These conformers are often classified based on the nature of these interactions. For example, some conformers are stabilized by a bifurcated hydrogen bond between the amino group (NH2) and the carbonyl oxygen (O=C). nih.govacs.org The relative energies of these conformers determine their population distribution at a given temperature. It's important to note that theoretical calculations represent an isolated molecule in the gas phase, so optimized parameters may differ slightly from experimental data obtained from molecules in the solid state. dergipark.org.tr

Table 1: Representative Calculated Geometric Parameters for Phenylalanine This table is illustrative and provides a general representation of typical data obtained from DFT calculations. Actual values can vary based on the specific conformer and computational method.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C-C (in phenyl ring) Bond Length~1.51 Å
C=C (in phenyl ring) Bond Length~1.39 Å
C=O Bond Length~1.23 Å
C-O Bond Length~1.38 Å

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. cumhuriyet.edu.trdergipark.org.tr A smaller gap suggests higher reactivity. cumhuriyet.edu.trdergipark.org.tr For a phenylalanine derivative, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO energy to be -5.25 eV and the LUMO energy to be -2.25 eV, resulting in an energy gap of 3.00 eV. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dergipark.org.tr This map is instrumental in predicting the sites for electrophilic and nucleophilic attacks. dergipark.org.tr For instance, the negative potential regions, often around electronegative atoms like oxygen and nitrogen, indicate likely sites for electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Phenylalanine Derivative Data derived from DFT calculations at the B3LYP/6-311G(d,p) level for a related oxazol-5-one derivative. dergipark.org.tr

ParameterEnergy (eV)
HOMO-5.25
LUMO-2.25
Energy Gap (ΔE)3.00

Quantum chemical calculations can accurately predict various spectroscopic parameters. The calculation of harmonic vibrational frequencies is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculated frequencies correspond to the vibrational modes of the molecule.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. jetir.org Theoretical predictions of 1H and 13C NMR chemical shifts are compared with experimental data to confirm the molecular structure. jetir.orgacs.org For p-Bromo-dl-phenylalanine, the chemical shifts of carbon atoms in the phenyl ring were computed using the B3LYP/6-311++G(d,p) method, showing values in the range of 133-149 ppm. jetir.org The accuracy of these predictions has been significantly improved with the advent of machine learning models trained on large datasets of experimental and calculated shifts. mdpi.com

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for p-Bromo-dl-phenylalanine Illustrative data based on findings for p-Bromo-dl-phenylalanine. jetir.org

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (ipso-Br)142.5-
C2/C6133.8-
C3/C5133.84-
C4 (ipso-Alanine)149.2-

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational flexibility and intermolecular interactions of this compound in a more realistic environment, such as in solution. nih.gov

MD simulations are extensively used to explore the conformational landscape of peptides and amino acids in solution. nih.govresearchgate.net By simulating the molecule in the presence of explicit solvent molecules (e.g., water), researchers can observe how the solvent influences the conformational preferences. csic.es These simulations can reveal the relative populations of different conformers, such as β-like, polyproline-II (pP-II), and helical structures, in an aqueous environment. csic.es For tripeptides containing phenylalanine, MD simulations have shown that β-like and pP-II conformers are the major populations in solution. csic.es These simulations provide insights into the dynamic equilibrium between different conformations, which is crucial for understanding the molecule's biological function and behavior.

A key application of MD simulations is to study how molecules interact with each other and with their environment, including processes like self-assembly. Phenylalanine and its derivatives are known to self-assemble into various nanostructures, a process driven by intermolecular interactions such as π-π stacking of the aromatic rings and hydrogen bonding between the peptide backbones. nih.govmdpi.com MD simulations can elucidate the pathways and mechanisms of this self-assembly. nih.gov For instance, simulations can show how the balance between peptide-peptide van der Waals forces and peptide-water interactions dictates the final morphology of the assembled structure, be it fibrils, nanotubes, or vesicles. nih.gov The stereochemistry (D- vs. L-phenylalanine) has a significant impact on these self-assembly processes, with heterochiral peptides often showing different assembly propensities compared to their homochiral counterparts. upc.edu

Based on a comprehensive search of scientific literature, there are no available research studies that specifically apply combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to the chemical compound “this compound.”

The search included various related terms such as "diphenylalanine," "phenylalanine derivatives with two phenyl groups," "2,3-diphenylalanine," and "α,β-diphenylalanine" in conjunction with "QM/MM." While computational studies exist for phenylalanine, its dipeptides (diphenylalanine nanotubes), and other derivatives using methods like pure Quantum Mechanics (QM) or Molecular Mechanics (MM), no publications were found that detail QM/MM investigations specifically for a single amino acid structure corresponding to this compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested section on "Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches" for this specific compound. Providing such an article would require fabricating data, which would be scientifically unsound.

Chirality, Stereochemistry, and Enantioselective Phenomena

Principles of Chiral Recognition and Discrimination Mechanisms

Chiral recognition is the process by which a chiral molecule can differentiate between the enantiomers of another chiral compound. This principle is fundamental to many biological processes and has been harnessed for various technological applications.

Host-guest chemistry provides a powerful framework for understanding and achieving enantiomeric selectivity. In this paradigm, a larger "host" molecule selectively binds one enantiomer of a smaller "guest" molecule, such as 2-Phenyl-d-phenylalanine, with greater affinity than the other. This selectivity arises from the specific three-dimensional fit and non-covalent interactions between the host and the guest.

For instance, cyclodextrins, which are chiral, toroidal-shaped oligosaccharides, have been extensively studied as hosts for amino acid derivatives. pnas.org The interior cavity of a cyclodextrin (B1172386) provides a hydrophobic environment that can encapsulate the phenyl group of this compound, while interactions with the chiral rim of the cyclodextrin can lead to discrimination between the D- and L-enantiomers. pnas.org Studies have shown that even in the gas phase, cyclodextrins can form inclusion complexes with amino acid derivatives, facilitating enantioselective exchange reactions that allow for quantitative analysis. researchgate.net

Modified graphene oxide (GO) has also been employed as a platform for enantioseparation. nih.govresearchgate.net When L-phenylalanine (B559525) is used as a chiral selector immobilized on GO membranes, it preferentially transports D-enantiomers, including D-phenylalanine, over their L-counterparts. nih.govresearchgate.net This selectivity is attributed to stronger interactions between the L-phenylalanine selector and the D-enantiomers. nih.gov Theoretical calculations using density functional theory (DFT) have further elucidated that these interactions are a combination of stereoselective and non-stereoselective forces between the chiral probes and the GO surface. nih.govresearchgate.net

Tetracationic cyclophane receptors have also demonstrated effective chiral recognition of amino acid enantiomers, including phenylalanine, in both aqueous and organic solvents. mdpi.com The formation of 1:1 host-guest complexes with these receptors allows for the differentiation between D- and L-enantiomers, as evidenced by UV-Vis titration experiments. mdpi.com

The table below summarizes the binding affinities of an achiral cage-like host with various dipeptides, illustrating the principle of chiral adaptive recognition where the achiral host adopts a chiral conformation upon binding to the enantiomeric guests.

Table 1: Association Constants for Host-Guest Complexes

Guest Dipeptide Association Constant (Ka) in M⁻²
L-TrpTrp (4.97 ± 0.10) × 10¹⁴
D-TrpTrp (4.97 ± 0.10) × 10¹⁴
L-PhePhe ~10¹⁰ - 10¹⁴
D-PhePhe ~10¹⁰ - 10¹⁴

Data sourced from studies on chiral adaptive recognition by an achiral cage. rsc.org

The self-assembly of molecules is highly dependent on their stereochemistry. Research has shown that the interaction between enantiomers of dipeptides, such as D-Phe-D-Phe, can lead to stereoselective assembly on surfaces like Cu(110). mpg.de This process involves mutually induced conformational changes, demonstrating a fundamental principle of chiral recognition at the single-molecule level. mpg.de The replacement of an L-amino acid with a D-amino acid in a dipeptide sequence can drastically alter its self-assembly propensities, often restricting the structural diversity observed in the homochiral counterpart. upc.edu

Studies on phenylalanine have revealed that while the L-enantiomer self-assembles into amyloid-like fibrils, the presence of D-phenylalanine can arrest this process, leading to the formation of flake-like structures. nih.gov This inhibitory effect highlights the profound influence of stereochemistry on the aggregation pathways of amino acids. nih.gov The co-assembly of L- and D-enantiomers of phenylalanine can result in nanostructures with significantly different mechanical properties compared to those formed by the pure enantiomers. acs.org For example, the Young's modulus of nanostructures from a DL-phenylalanine composite was found to be much higher than that of the L- or D-isomer alone. acs.org

Supramolecular Chirality and Self-Assembly Processes

Supramolecular chirality refers to the chirality that emerges from the ordered arrangement of molecules in a larger assembly, which may or may not be chiral themselves. This phenomenon is central to the formation of complex, functional architectures from simple building blocks.

This compound and related dipeptides have a remarkable ability to self-assemble into a variety of chiral supramolecular structures. The Alzheimer's β-amyloid diphenylalanine structural motif, for example, can self-assemble into discrete and stiff nanotubes. magtech.com.cn The D-phenylalanine-containing version of this dipeptide results in enzymatically stable nanotubes. magtech.com.cn

The self-assembly of phenylalanine-based enantiomers with other molecules can lead to the formation of hydrogels composed of helical nanofibers. researchgate.net The handedness, pitch, and diameter of these helices can be controlled through stoichiometric co-assembly. researchgate.net Similarly, organogelators based on pyridylpyrazole linked to L-glutamide can self-assemble into various hierarchical structures, with the observed supramolecular chirality being dependent on the polarity of the solvent. magtech.com.cn The addition of metal ions can also be used to control the supramolecular chirality of L-phenylalanine based hydrogels, regulating the twist and diameter of the resulting chiral nanostructures. researchgate.net

The specific configuration of the amino acid, whether D or L, has a profound impact on the resulting morphology and properties of the self-assembled structures. While L-phenylalanine can form fibrous gels, the presence of an equimolar amount of D-phenylalanine leads to the formation of flakes instead of a fibrous gel. nih.gov This demonstrates that the chirality of the building block is a critical factor in determining the final morphology of the self-assembled material. nih.gov

In the context of dipeptides, heterochirality, which is the presence of both D- and L-amino acids in the peptide sequence, has been shown to promote hydrogelation. mdpi.com For instance, D-Phe-L-Leu can form gels, and in the case of Leu-Phe, the presence of a D-amino acid leads to a decrease in gelation time. mdpi.com This effect is often attributed to a change in the hydrophobicity arising from the amphipathic conformation adopted by heterochiral peptides, which facilitates their self-assembly into stable structures. mdpi.com However, replacing an L-Phe with a D-Phe in a dipeptide capped with aromatic groups can restrict the morphological diversity, leading to a strong propensity to form micro- and nanofibers regardless of the solvent conditions. mdpi.com

The table below illustrates the effect of stereochemistry on the self-assembly of phenylalanine dipeptides.

Table 2: Influence of Stereochemistry on Dipeptide Self-Assembly

Dipeptide Self-Assembly Behavior Resulting Morphology
L-Phe-L-Phe Forms heterogeneous microtubes Microtubes
D-Phe-D-Phe Forms stable, thermoreversible hydrogels Homogeneous nanofibrils
Fmoc-D-Phe-L-Phe-OFm Great propensity to form fibers Micro-/nanofibers

Data compiled from studies on dipeptide self-assembly. mdpi.commdpi.com

Enantioselective Sensing and Analytical Methodologies

The principles of chiral recognition are the foundation for developing analytical methods to distinguish and quantify enantiomers. These methods are crucial in various fields, including pharmacology and materials science.

A variety of analytical techniques have been developed for the determination of phenylalanine enantiomers. mdpi.com Electrochemical sensors and biosensors have emerged as powerful tools for this purpose. mdpi.com For instance, a sensor based on a gold electrode modified with thiolated β-cyclodextrin and ferrocene-coated gold nanoparticles has been used for the enantioselective recognition of phenylalanine. mdpi.com Another approach involves a quartz crystal microbalance (QCM) sensor with a molecularly imprinted polymer (MIP) film. dss.go.th This sensor, imprinted with dansyl-L-phenylalanine, can discriminate between L- and D-dansylphenylalanine enantiomers in solution. dss.go.th

Fluorescence spectroscopy is another sensitive technique for chiral discrimination. A perylene (B46583) bisimide (PBI) derivative functionalized with D-phenylalanine acts as a chiral sensor for the D-form of phenylalanine in water. nih.gov The interaction between the sensor and D-phenylalanine induces a change in the aggregation state of the PBI derivative, leading to a detectable fluorescence enhancement. nih.gov Similarly, γ-cyclodextrin modified graphene oxide has been used as a nanoplatform for the chiral labeling of D-phenylalanine, achieving a high discrimination ratio. mdpi.com

The table below presents data on the enantioselective sensing of dansyl-phenylalanine enantiomers using a QCM sensor.

Table 3: Performance of a QCM-based Enantioselective Sensor

Analyte Detection Limit (µg/mL) Response Range (µg/mL)
Dansyl-L-phenylalanine 5 5 - 500
Dansyl-D-phenylalanine 5 5 - 500

Data from a study on a QCM sensor with a molecularly imprinted polymer film. dss.go.th

Development of Chiral Sensors (e.g., fluorescent, electrochemical)

The development of sensitive and selective chiral sensors is crucial for the detection and differentiation of enantiomers. Research has led to the creation of both fluorescent and electrochemical sensors capable of recognizing this compound.

Fluorescent Sensors:

A fluorescence sensor for D-phenylalanine has been developed utilizing a perylene bisimide (PBI) derivative. frontiersin.org This sensor's mechanism is based on the enantioselective interaction between the chiral PBI derivative and the D-enantiomer of phenylalanine, which induces significant changes in the aggregation state of the PBI derivative. frontiersin.org This interaction leads to a measurable enhancement in fluorescence. frontiersin.org The sensor demonstrates a notable level of sensitivity, with a limit of detection (LOD) of 64.2 ± 0.38 nM in the concentration range of 10⁻⁷ to 10⁻⁵ M, and 1.53 ± 0.89 μM in the range of 10⁻⁵ to 10⁻³ M for D-phenylalanine in ultrapure water. frontiersin.org The interaction is highly enantioselective; the L-enantiomer of phenylalanine does not produce the same effect on the aggregation state of the PBI derivative. frontiersin.org The proposed interaction mechanism suggests that the electron-donating amine group of D-phenylalanine interacts with the electron-withdrawing imide group of the PBI derivative, while the aromatic moiety of the amino acid interacts with the aromatic ring of the phenylalanine substituent on the PBI. frontiersin.org

Electrochemical Sensors:

Electrochemical sensors offer another avenue for the chiral recognition of phenylalanine enantiomers. One such sensor was constructed using a reduced graphene oxide-ferrocene-β-cyclodextrin (rGO-Fc-CD) modified electrode. nih.gov This sensor demonstrated a higher chiral recognition capacity for L-phenylalanine over D-phenylalanine, with an enantioselectivity coefficient (ID/IL) of 2.47 under optimal conditions. nih.gov The formation of inclusion complexes between the phenyl group of phenylalanine and the β-cyclodextrin cavity is a key aspect of the recognition mechanism. nih.gov The stronger hydrogen bonding between the amino group of L-phenylalanine and the hydroxyl groups of β-cyclodextrin results in a more sensitive electrochemical detection for the L-enantiomer. nih.gov The sensor achieved a limit of detection of 2.7 × 10⁻⁸ mol/L for L-phenylalanine and 5.2 × 10⁻⁸ mol/L for D-phenylalanine. nih.gov

Another approach to electrochemical chiral sensing involves the use of gold nanoparticles (AuNPs). rsc.org A chiral sensor constructed with AuNPs demonstrated different electrochemical responses to D- and L-phenylalanine. rsc.org Computational simulations and experimental results indicated that the binding interaction between the nano-gold and D-phenylalanine is stronger than with L-phenylalanine, providing a basis for chiral recognition. rsc.org

Furthermore, chiral conducting polymers have been employed in the development of electrochemical sensors. electrochemsci.org For instance, poly(L-phenylalayl (3,4-ethylenedioxythiophene-2'-yl)methylamide) (PEDOT-Phe) modified electrodes have been used to identify enantiomers of 3,4-dihydroxyphenylalanine (DOPA). electrochemsci.org

Table 1: Performance of Chiral Sensors for Phenylalanine Enantiomers

Sensor Type Chiral Selector Analyte Limit of Detection (LOD) Key Finding
Fluorescent Perylene bisimide (PBI) derivative D-phenylalanine 64.2 ± 0.38 nM (10⁻⁷–10⁻⁵ M) Enantioselective fluorescence enhancement due to induced aggregation. frontiersin.org
Electrochemical rGO-Fc-β-cyclodextrin L-phenylalanine 2.7 × 10⁻⁸ mol/L Higher sensitivity for L-Phe due to stronger hydrogen bonding. nih.gov
Electrochemical rGO-Fc-β-cyclodextrin D-phenylalanine 5.2 × 10⁻⁸ mol/L Lower sensitivity compared to L-Phe. nih.gov
Electrochemical Gold Nanoparticles (AuNPs) D/L-phenylalanine Not specified Stronger binding interaction with D-phenylalanine. rsc.org

Chiral Chromatography and Separation Techniques for Enantiomer Quantification

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers, including those of this compound. Various high-performance liquid chromatography (HPLC) methods have been developed for this purpose.

One approach involves the use of a chiral stationary phase (CSP). For instance, a CROWNPAK CR(+) column has been utilized to separate L-phenylalanine from D-phenylalanine using a perchloric acid aqueous solution (pH 1.55) as the mobile phase. d-nb.info This method is part of a potential primary method for enantiomer quantification when coupled with circular dichroism detection. d-nb.info Another study reported the racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers, where chiral HPLC with a Chiralpak IB-N3 column and an acetonitrile/water mobile phase was used to confirm an enantiomeric excess (ee) of 99.9% for both the R- and S-enantiomers. nih.gov

Chiral mobile phase additives are also employed for enantioselective separation. A simple and rapid HPLC method was developed for the enantioresolution of D,L-phenylalanine and D,L-tryptophan. researchgate.net This method is based on the formation of mixed chelate complexes between copper (II) and L-histidine in a quaternary mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer (pH=7), acetonitrile, isopentyl alcohol, and isopropyl alcohol. researchgate.net This technique achieved excellent separation of the D,L couples in under 15 minutes. researchgate.net

The quantification of enantiomeric impurities is critical in pharmaceutical applications. A novel potential primary method for quantifying enantiomers by HPLC-circular dichroism has been described using L-phenylalanine as an example. d-nb.info The optimal quantification range for L-Phe was found to be from 0.1 mg/g to 1.2 mg/g, with a limit of detection (LOD) of 4 µg/g and a limit of quantification (LOQ) of 30 µg/g. d-nb.info

In addition to HPLC, other techniques like enantioselective transport through bulk liquid membranes containing cinchona alkaloid derivatives as chiral selectors have been explored for the separation of D,L-phenylalanine. scielo.br

Table 2: Chiral HPLC Separation Methods for Phenylalanine Enantiomers

Column/Stationary Phase Mobile Phase Detection Method Application
CROWNPAK CR(+) (4.0 mm × 150 mm) Perchloric acid aqueous solution (pH 1.55) Not specified Separation of L-Phe from D-Phe. d-nb.info
Chiralpak IB-N3 Acetonitrile/water (55:45) Not specified Confirmation of 99.9% ee for R- and S-2 enantiomers. nih.gov
Reversed-phase column Quaternary mixture with Copper (II) and L-histidine Not specified Enatioseparation of D,L-phenylalanine. researchgate.net
Not specified Not specified Circular Dichroism Quantification of L-phenylalanine enantiomer. d-nb.info

Molecular Interactions and Mechanistic Insights

Molecular Recognition Mechanisms

Molecular recognition is predicated on a suite of non-covalent interactions and is heavily influenced by the surrounding chemical environment. The biphenyl (B1667301) side chain of 2-Phenyl-d-phenylalanine is a dominant factor in these recognition events.

The ability of this compound to engage in molecular recognition is dictated by a combination of powerful non-covalent forces. The zwitterionic backbone, containing the α-amino and α-carboxyl groups, is the primary site for hydrogen bonding, while the large aromatic side chain facilitates significant π-stacking and van der Waals interactions.

Hydrogen Bonding: Like all amino acids, this compound can form robust hydrogen bonds. In its zwitterionic state, the protonated amine (-NH3+) acts as a hydrogen bond donor, while the deprotonated carboxylate (-COO-) serves as an acceptor. nih.gov These interactions are crucial for the formation of ordered structures and for binding to polar sites in biomolecules. sci-hub.seresearchgate.net In crystal structures of related compounds, intermolecular hydrogen bonding between the amine and carboxyl groups of adjacent molecules is a key stabilizing feature. mdpi.commdpi.com

π-Stacking: The defining feature of this compound is its biphenyl side chain, which provides an extended π-system. This allows for exceptionally strong π-π stacking interactions, where the aromatic rings of two or more molecules align face-to-face or in an offset or T-shaped conformation. nih.gov These stacking forces are significantly stronger than those observed for simple phenylalanine and are a primary driver for self-assembly and binding to aromatic residues (like tryptophan, tyrosine, or phenylalanine) in proteins. nih.govresearchgate.netrsc.org The preferred conformation is often T-shaped, which minimizes electron repulsion between the rings. nih.gov

Van der Waals Forces: The large, nonpolar surface area of the biphenyl moiety leads to substantial van der Waals forces. These hydrophobic interactions are critical for the molecule's behavior in aqueous environments, promoting its exclusion from water and its association with nonpolar binding pockets in proteins and other macromolecules. The increased hydrophobicity and steric bulk offered by the biphenyl group, compared to a single phenyl ring, enhance these effects. chemimpex.com

Interactive Table 1: Summary of Non-Covalent Interactions for this compound

Interaction Type Participating Moiety Description Significance
Hydrogen Bonding α-Amino and α-Carboxyl groups Formation of donor-acceptor pairs with polar groups. nih.gov Key for interaction with polar residues and forming ordered assemblies. sci-hub.semdpi.com
π-Stacking Biphenyl side chain Strong attractive force between aromatic rings, often in T-shaped or offset geometries. nih.gov Drives self-assembly and binding to aromatic pockets in biomolecules. researchgate.netrsc.org
Van der Waals Forces Biphenyl side chain General non-specific attractions due to transient dipoles over a large hydrophobic surface area. chemimpex.com Contributes significantly to binding affinity in nonpolar environments and overall protein stability. wikipedia.org

The interactions of this compound are profoundly influenced by the solvent. In aqueous solutions, the hydrophobic effect drives the biphenyl side chains to associate with each other or with other nonpolar entities to minimize their disruptive contact with water molecules. csic.es This effect is fundamental to protein folding, where such hydrophobic residues are typically buried within the protein core.

The introduction of this compound into a peptide or protein sequence serves as a tool for environmental mimicry. chemimpex.comchemimpex.com By replacing a natural amino acid with this non-natural analogue, researchers can create a localized environment with enhanced hydrophobicity and specific steric constraints. This allows for the study of how proteins respond to changes in their internal environment or for mimicking the binding surface of a larger protein partner. The rigid structure of the biphenyl group can be used to engineer specific conformations and to probe the importance of aromatic interactions in biological recognition processes. mdpi.com

Interactions with Biomolecules (Non-Clinical Focus)

The unique properties of this compound make it a valuable tool for investigating and engineering interactions with biomolecules in vitro.

While not a natural substrate for most enzymes, this compound and its isomers can act as allosteric activators or competitive inhibitors.

Allosteric Activation: Studies on phenylalanine hydroxylase (PheH) have shown that while L-phenylalanine (B559525) is the natural substrate and activator, high concentrations of D-phenylalanine can also allosterically activate the enzyme. acs.orgnih.gov The activation is linked to conformational changes, specifically the stabilization of a regulatory domain dimer. acs.orgnih.gov It is plausible that this compound could induce a similar, or perhaps more potent, effect due to its larger side chain, which could enhance the hydrophobic interactions driving the conformational switch.

Enzyme Inhibition: The compound can act as a competitive inhibitor for enzymes that normally bind phenylalanine. For example, analogues of phenylalanine are known to be potent competitive inhibitors of Phenylalanine Ammonia-Lyase (PAL). scispace.com Furthermore, protein engineering efforts on enzymes like D-amino acid dehydrogenase (DAADH) have demonstrated that the active site can be modified to accommodate larger aromatic substrates. Mutations such as replacing a key aspartate residue with alanine (B10760859) can enlarge the substrate-binding pocket and increase its hydrophobicity, creating space for the bulky phenyl group of a substrate. frontiersin.org This provides a clear mechanism by which an enzyme could be engineered to specifically bind this compound, with the biphenyl group forming extensive hydrophobic and stacking interactions within the modified active site. frontiersin.org

Interactive Table 2: Potential In Vitro Enzyme Interactions of this compound

Enzyme Interaction Type Potential Mechanism Reference
Phenylalanine Hydroxylase (PheH) Allosteric Activator Binding to an allosteric site induces a conformational change that promotes dimerization of regulatory domains, leading to activation. acs.orgnih.gov acs.orgnih.gov
D-Amino Acid Dehydrogenase (DAADH) Substrate (for engineered enzyme) An enlarged, hydrophobic active site can accommodate the biphenyl group through hydrophobic and π-stacking interactions. frontiersin.org frontiersin.org
Phenylalanine Ammonia-Lyase (PAL) Competitive Inhibitor The analogue binds to the active site, blocking the natural substrate (L-phenylalanine) from binding. scispace.com scispace.com
Carboxypeptidase A Inhibitor The D-isomer binds to the active site, potentially altering the coordination sphere of the catalytic metal ion and blocking enzyme activity. nih.gov nih.gov

Incorporating this compound into a peptide chain is a powerful strategy in protein engineering. chemimpex.com Its large, rigid biphenyl side chain can be used to impose specific structural constraints and modulate protein stability and dynamics.

Conformational Stabilization: The introduction of this highly hydrophobic residue can enhance the stability of a protein's folded state by contributing to the hydrophobic core. The extensive van der Waals contacts and potential π-stacking interactions with other aromatic residues can lock a protein into a specific conformation. chemimpex.com

Probing Dynamics: The binding of phenylalanine analogues is known to induce significant conformational changes in proteins like phenylalanine hydroxylase, shifting the equilibrium from an inactive to an active state. nih.gov The incorporation of this compound can be used to study these dynamic processes. Its rigid nature can restrict local backbone flexibility, allowing researchers to dissect the role of specific motions in protein function.

This compound is utilized in neuroscience research to probe receptor interactions. chemimpex.com L-phenylalanine is a known competitive antagonist at the glycine-binding site of NMDA receptors and the glutamate-binding site of AMPA receptors. wikipedia.orgmedchemexpress.com It also acts as an antagonist at α2δ Ca2+ calcium channels. medchemexpress.com

Given this precedent, this compound is expected to interact with these and other receptors. The larger biphenyl side chain could significantly alter binding affinity and specificity. The enhanced hydrophobic and π-stacking potential could lead to tighter binding within an aromatic-rich receptor pocket. Conversely, its increased steric bulk might prevent it from fitting into binding sites that can accommodate phenylalanine, thereby creating a tool for differentiating between receptor subtypes. The molecular interaction would be driven by the precise geometry of the binding pocket and its complementarity to the shape and electronic properties of the biphenyl side chain.

Applications in Advanced Chemical and Materials Science

Peptide and Peptidomimetic Design

The incorporation of 2-Phenyl-d-phenylalanine into peptide sequences is a strategic approach in medicinal chemistry and drug development to create analogues with enhanced stability and specific conformations. chemimpex.comchemimpex.com

The introduction of this compound into a peptide chain imposes significant conformational constraints. The two bulky phenyl groups at the β-carbon severely restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This steric hindrance forces the peptide into well-defined secondary structures, a critical factor for modulating biological activity. By locking a peptide into a specific bioactive conformation that mimics its receptor-bound state, the binding affinity and selectivity can be significantly improved. This makes this compound a powerful tool for designing pseudopeptide analogues that can effectively inhibit enzymes or modulate receptor activity. wikipedia.org

Peptide Analogue ClassDesign Principle with this compoundDesired Outcome
Enzyme Inhibitors The diphenyl group mimics a substrate's feature, blocking the active site. wikipedia.orgEnhanced inhibitory potency and selectivity.
Receptor Ligands Induces a specific turn or helical structure to fit a receptor binding pocket. Increased binding affinity and specificity.
Structure-Activity Probes Systematically replacing natural amino acids to map conformational requirements. chemimpex.comUnderstanding of the structural basis for biological activity.

A major obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body. The use of non-canonical amino acids is a well-established strategy to overcome this limitation. nih.gov this compound enhances peptide stability through two primary mechanisms. Firstly, as a D-amino acid, it is not recognized by the L-specific proteases that are common in biological systems. acs.org Secondly, the significant steric bulk of the diphenylmethyl side chain acts as a physical shield, sterically hindering the approach of proteolytic enzymes to the adjacent peptide bonds, thus preventing cleavage. np-mrd.org This dual-protection mechanism significantly increases the metabolic half-life of peptides, making them more viable as therapeutic agents. Studies on other unnatural amino acids have demonstrated that such modifications can dramatically improve stability against enzymes like trypsin and plasma proteases. frontiersin.org

Modification StrategyMechanism of Protease ResistanceResearch Finding Context
D-Amino Acid Substitution Proteases are stereospecific and generally do not cleave peptide bonds adjacent to D-amino acids. acs.orgPeptides composed entirely of D-amino acids show high resistance to proteolytic degradation. nih.gov
Steric Shielding Bulky side chains (like the diphenylmethyl group) physically block enzyme access to the peptide backbone. N-alkylation of phenylalanine residues has been shown to tune and increase resistance to proteolysis. acs.orgresearchgate.net
Combined Approach Utilizes both stereochemical and steric hindrance for enhanced stability.The incorporation of this compound provides both D-configuration and significant bulk.

Bio-Inspired Materials and Nanotechnology

The strong tendency of aromatic peptide derivatives to self-assemble has made them key components in nanotechnology. This compound, with its twin phenyl groups, is an exceptional building block for creating highly ordered, functional nanomaterials. researchgate.netacs.org

Dipeptides are among the simplest motifs capable of self-assembly into ordered nanostructures, such as nanofibers, that can entangle to form hydrogels. nih.gov The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic forces, and π-π stacking. nih.govmdpi.com By designing dipeptides composed of this compound (e.g., Dip-Dip), the aromaticity is significantly increased compared to the well-studied diphenylalanine (Phe-Phe). acs.org This increased aromaticity amplifies the π-π stacking and hydrophobic interactions, which are powerful driving forces for assembly. acs.orgmdpi.com When dissolved in a suitable solvent and subjected to a trigger like a solvent switch, these peptides aggregate into well-defined nanostructures. Research has shown that a dipeptide of β,β-diphenyl-alanine (Dip-Dip) self-assembles into nanoplates, a different morphology than the nanotubes typically formed by Phe-Phe, demonstrating how the additional phenyl group alters the packing and resulting structure. acs.org These nanostructures can form extensive networks that immobilize large amounts of water, resulting in the formation of supramolecular hydrogels. nih.govnih.gov

Peptide Building BlockAssembly ConditionsResulting NanostructureKey Physical PropertyReference
β,β-diphenyl-Ala-OH (Dip) Solvent switch (MeOH-H₂O)Antiparallel β-sheet nanoplatesIncreased number of nonpolar interactions acs.org
Boc-Dip-Dip Solvent switch (MeOH-H₂O)Crystalline nanostructuresMetal-like rigidity (Young's Modulus: ~70 GPa) acs.org
Fmoc-Phe-Phe Solvent switch (HFIP-H₂O) or pH switchNanofibrillar network forming a hydrogelSupports cell growth and controlled drug release mdpi.comnih.govrsc.org

A key goal in materials science is the creation of "smart" materials that can respond to external stimuli. Supramolecular systems based on self-assembling peptides are ideal for this purpose due to their dynamic and adaptive nature. researchgate.netchinesechemsoc.org The incorporation of this compound provides a robust platform for creating such functional systems. The properties of the resulting materials can be tuned by altering environmental conditions or by co-assembling the peptide with other functional molecules. acs.orgnih.gov For instance, co-assembly of an N-terminally capped diphenylalanine derivative with bipyridine molecules allows for the construction of multi-responsive hydrogels. nih.gov Another study demonstrated that a supramolecular system composed of an adamantanyl-modified diphenylalanine and an azobenzene-bridged cyclodextrin (B1172386) could be switched between nanosheet and nanotube morphologies using light. nankai.edu.cn This photocontrol is reversible and allows for the dynamic tuning of the material's structure and properties. These examples show that the strong, directional interactions provided by the diphenyl groups can be harnessed to build complex, functional systems whose properties are not static but can be modulated on demand. nankai.edu.cnnih.gov

System ComponentsStimulusObserved ChangeFunctional OutcomeReference
N-capped diphenylalanine + Bipyridine derivativesMixing/Co-assemblyMorphology manipulationConstruction of smart, multi-responsive gels acs.orgnih.gov
Adamantanyl-diphenylalanine + Azobenzene-bridged bis(β-cyclodextrin)UV/Visible LightReversible interconversion between 2D nanosheets and 1D nanotubesPhotoswitchable material with tunable fluorescence nankai.edu.cn
Ferrocene-modified diphenylalanineChemical RedoxReversible assembly and disassemblyRedox-sensitive supramolecular system nih.gov

Tools for Chemical Biology and Protein Engineering

Beyond its direct use in therapeutics and materials, this compound serves as a valuable tool for fundamental research in chemical biology and protein engineering. chemimpex.com By introducing this unnatural amino acid into a protein's sequence, researchers can probe the relationship between structure and function. Its unique steric and hydrophobic properties can be used to study protein folding mechanisms, stability, and protein-protein interactions. chemimpex.com For example, replacing a natural amino acid with this compound at a protein-protein interface can help determine the importance of specific hydrophobic or steric interactions for binding. In protein engineering, this compound can be used to design proteins with novel functionalities or enhanced stability, contributing to the development of new biocatalysts or industrial enzymes. youtube.com

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

The ability to incorporate unnatural amino acids (UAAs) at specific sites within a protein sequence is a powerful tool for protein engineering and functional studies. researchgate.netuni-hamburg.de This process, often termed genetic code expansion, allows for the introduction of novel chemical functionalities not found in the canonical 20 amino acids. uni-hamburg.de The methodology generally relies on an engineered "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be specific for the UAA and a unique codon, typically a nonsense or "stop" codon like UAG (amber). researchgate.netpsu.edu

Researchers have successfully engineered organisms, such as E. coli and yeast, to facilitate this incorporation. researchgate.netpsu.edubiorxiv.org For instance, a mutant yeast phenylalanyl-tRNA synthetase (T415G) has been shown to activate a variety of phenylalanine analogs, allowing their site-specific incorporation in response to an amber codon. psu.edu This approach enables the production of proteins containing UAAs with high fidelity. psu.edu Furthermore, platforms have been developed in E. coli that combine the biosynthesis of phenylalanine derivatives from simple precursors with their simultaneous site-specific incorporation into a target protein, streamlining the entire process within a single engineered strain. biorxiv.org While these studies often focus on a range of phenylalanine analogs, the established principles and engineered systems are applicable for the incorporation of this compound, provided an appropriately selective orthogonal synthetase is developed or identified. The goal is to create proteins with tailored properties or functionalities, such as enhanced stability, novel catalytic activity, or specific handles for chemical modification. researchgate.netuni-hamburg.de

Probes for Investigating Protein Structure-Function Relationships

Incorporating unnatural amino acids serves as a precise method for probing the relationship between a protein's structure and its function. researchgate.net By replacing a natural amino acid with an analog like this compound, researchers can introduce minimal yet significant alterations to investigate specific interactions, conformational changes, and functional roles of individual residues. nih.gov The introduction of a bulky phenyl group, as in this compound, can be used to explore steric constraints within a protein's hydrophobic core or at protein-protein interaction interfaces.

Advanced Analytical and Sensor Development

The distinct stereochemistry of D-amino acids, including this compound, is leveraged in the development of advanced analytical methods and highly specific biosensors. These tools are crucial for distinguishing between enantiomers, which can have vastly different biological roles.

Development of Highly Selective Chiral Probes and Labels

The development of probes that can selectively recognize and signal the presence of a specific enantiomer is a significant area of analytical chemistry. This compound and its derivatives are instrumental in this field due to their defined chiral centers. nih.govnih.gov

Researchers have synthesized tetraaza macrocyclic chiral solvating agents derived from D-phenylalanine to be used for chiral recognition via ¹H NMR spectroscopy. nih.gov These agents form diastereomeric complexes with chiral analytes, leading to distinct shifts in the NMR spectrum that allow for the discrimination of enantiomers. nih.gov Another innovative approach involves the creation of fluorescent probes. A squaraine figure-eight (SF8) molecular scaffold incorporating two D-phenylalanine residues has been developed as a deep-red fluorescent probe. nih.gov The use of the unnatural D-configuration provides enhanced stability against degradation by most proteases, which typically recognize L-amino acids. nih.gov This stability is a key advantage for probes used in biological imaging. nih.gov

Furthermore, graphene-based nanoplatforms have been designed for the enantioselective labeling of D-phenylalanine. mdpi.com By modifying graphene oxide with γ-cyclodextrin, a system was created that showed a significantly higher fluorescence quenching effect for a fluorescently-tagged D-phenylalanine compared to its L-isomer, with a chiral discrimination ratio (KD/KL) of 8.21. mdpi.com This demonstrates the potential for creating practical and highly selective enantio-differentiating systems for complex biological samples. mdpi.com

Table 1: Examples of Chiral Probes and Labels Based on D-Phenylalanine
Probe/SystemCore ComponentMethod of DetectionKey FindingReference
Tetraaza Macrocyclic Chiral Solvating AgentsD-Phenylalanine¹H NMR SpectroscopyEffectively discriminates between enantiomers of tripeptide derivatives. nih.gov
Squaraine Figure-Eight (SF8) ProbesD-PhenylalanineFluorescence ImagingCreates protease-resistant, deep-red fluorescent probes for cell imaging. nih.gov
γ-Cyclodextrin-Graphene Oxide AssembliesD-Phenylalanine (analyte)Fluorescence QuenchingAchieves a high chiral discrimination ratio (KD/KL = 8.21) for D-phenylalanine. mdpi.com

Biosensing Platforms Utilizing D-Amino Acid Recognition

Biosensors offer a rapid, specific, and often portable alternative to traditional analytical methods for detecting biological molecules. semanticscholar.org Platforms designed for the recognition of D-amino acids are of growing interest due to the emerging roles of these molecules as biomarkers for diseases and their importance in food quality assessment. semanticscholar.org

A common strategy for these biosensors is the use of enzymes that are stereoselective for D-amino acids, most notably D-amino acid oxidase (DAAO). semanticscholar.orgacs.org DAAO catalyzes the oxidation of D-amino acids, producing hydrogen peroxide, which can then be detected electrochemically. semanticscholar.orgacs.org For instance, an enzyme-based microfluidic chip has been developed to separate D-amino acids and detect them using graphene electrodes coupled to the chip, allowing for specific detection without complex sample preparation. acs.org

Electrochemical sensors have also been developed using molecularly imprinted polymers (MIPs). mdpi.com These polymers are created with a template molecule (e.g., D-phenylalanine), forming cavities that are sterically and chemically complementary to the target, enabling selective recognition. mdpi.com Other approaches have utilized chiral conducting polymers, such as polyaniline prepared with a chiral acid, which can differentiate between D- and L-phenylalanine (B559525) using voltammetric techniques. researchgate.net These sensors often exhibit high sensitivity and selectivity, with some demonstrating preferential detection of the D-enantiomer of phenylalanine. mdpi.com

Table 2: Biosensing Platforms for D-Amino Acid Recognition
Sensing PlatformRecognition ElementDetection MethodTarget Analyte(s)Reference
Microfluidic ChipD-Amino Acid Oxidase (DAAO)Electrochemical (Graphene Electrodes)D-Methionine, D-Leucine acs.org
Molecularly Imprinted Polymer (MIP) Sensorβ-cyclodextrin pyrrole (B145914) polymerElectrochemical (LSV)Phenylalanine enantiomers mdpi.com
Chiral Conducting Polymer SensorOptically Active PolyanilineDifferential Pulse VoltammetryPhenylalanine enantiomers researchgate.net
Graphene-Based Nanoplatformγ-Cyclodextrin-Graphene OxideFluorescence ImagingD-Phenylalanine mdpi.com

Future Research Directions and Emerging Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 2-Phenyl-d-phenylalanine derivatives with tailored properties. rsc.org These computational approaches can rapidly screen vast virtual libraries of compounds, predict their physicochemical properties and biological activities, and identify promising candidates for synthesis and experimental validation. rsc.org

Machine learning models, such as artificial neural networks and random forests, can be trained on existing datasets of this compound analogs and their associated activities. rsc.org These trained models can then be used to predict the properties of new, unsynthesized molecules, significantly accelerating the discovery process. For instance, ML models have been successfully employed to predict the antioxidant activity of phenylnaphthylamine-type compounds, a class of molecules with structural similarities to this compound derivatives. rsc.org In one study, an artificial neural network model achieved a high correlation coefficient (above 0.88) between predicted and true antioxidant values, with an average relative error of less than 6%. rsc.org

Furthermore, AI and ML can aid in understanding complex structure-activity relationships (SAR). By analyzing large datasets, these algorithms can identify subtle structural features that contribute to a desired biological effect, guiding medicinal chemists in the rational design of more potent and selective compounds. rsc.org For example, random forest models have been used to determine that the presence of amino and alkyl groups, as well as their specific positions on the aromatic rings, are conducive to improving antioxidant performance in N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine. rsc.org This level of insight can be directly applied to the design of novel this compound derivatives with enhanced therapeutic potential.

Another emerging application is the use of machine learning in managing conditions related to phenylalanine metabolism. For instance, ML models are being developed to predict dietary phenylalanine tolerance in individuals with hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine in the blood. nih.gov These models utilize various patient data points to provide personalized dietary recommendations, showcasing the potential of AI in clinical applications related to amino acid metabolism. nih.gov

Machine Learning Model Application in Phenylalanine-Related Research Key Findings
Artificial Neural NetworkPrediction of antioxidant activity of phenylnaphthylamine derivatives. rsc.orgAchieved a correlation coefficient >0.88 between predicted and true values. rsc.org
Random ForestAnalysis of factors affecting antioxidant activity. rsc.orgIdentified amino and alkyl groups as beneficial for antioxidant performance. rsc.org
Gradient Boost MachinePrediction of age-specific Phenylalanine tolerance in hyperphenylalaninemia. nih.govDeveloped a model using 10 features from patient data. nih.gov
Support Vector MachinePrediction of age-specific Phenylalanine tolerance in hyperphenylalaninemia. nih.govUtilized as one of the algorithms to develop predictive models. nih.gov

Exploration of Novel Biocatalytic Systems for Expanded Substrate Scope

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of this compound and its analogs. Future research will focus on the discovery and engineering of novel enzymes with expanded substrate scope and improved catalytic efficiency.

Phenylalanine ammonia (B1221849) lyases (PALs) are a key class of enzymes used in the synthesis of phenylalanine derivatives. nih.govfrontiersin.org These enzymes catalyze the stereoselective amination of cinnamic acids to produce the corresponding phenylalanines. nih.gov While wild-type PALs have been used in biocatalytic processes, there is significant interest in engineering these enzymes to accept a wider range of substituted cinnamic acids as substrates, thereby enabling the synthesis of a diverse array of non-natural D-phenylalanines. nih.gov

Directed evolution and metagenomic approaches are powerful tools for discovering and improving biocatalysts. acs.org For instance, a high-throughput solid-phase screening method has been developed to identify PAL variants with enhanced activity towards the formation of non-natural D-phenylalanines. nih.gov This has led to the identification of mutants with significantly improved conversion rates and enantiomeric excess for the desired D-isomers. nih.gov

Furthermore, the development of multi-enzymatic cascade reactions is a promising strategy for the efficient synthesis of complex molecules. rsc.org By combining PALs with other enzymes, such as oxidases and reductases, in a one-pot system, it is possible to achieve the synthesis of optically pure D-phenylalanine derivatives from simple starting materials with high atom economy. nih.gov For example, a chemoenzymatic deracemization process, which couples stereoselective oxidation and non-selective reduction, has been successfully integrated with PAL amination to produce substituted D-phenylalanines in high yield and excellent optical purity. nih.gov

Enzyme System Application Key Research Findings
Phenylalanine Ammonia Lyase (PAL)Asymmetric synthesis of D-phenylalanine derivatives from cinnamic acids. nih.govfrontiersin.orgEngineered variants show enhanced activity and stereoselectivity for non-natural substrates. nih.gov
D-Amino Acid Dehydrogenase (D-AADH)Reductive amination of phenylpyruvic acid to D-phenylalanine. acs.orgComputational studies and mutagenesis have led to variants with improved catalytic efficiency. acs.org
L-Amino Acid Deaminase (LAAD)Deracemization of racemic phenylalanine derivatives. rsc.orgUsed in cascade reactions to produce enantiomerically pure phenylalaninols. rsc.org
α-Keto Acid Decarboxylase (ARO10)Decarboxylation of α-keto acids in biocatalytic cascades. rsc.orgA key component in the conversion of L-phenylalanine (B559525) to valuable chiral compounds. rsc.org
Benzaldehyde Lyase (RpBAL)Synthesis of α-hydroxy ketones. rsc.orgExhibits broad substrate tolerance for various aldehydes. rsc.org

Development of Multi-Functional Supramolecular Assemblies

The self-assembly of this compound and its derivatives into well-defined nanostructures is a rapidly growing area of research with potential applications in drug delivery, tissue engineering, and nanotechnology. acs.orgnih.gov The ability of these molecules to form supramolecular structures is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govresearchgate.net

A key focus of future research will be the design of multi-functional supramolecular assemblies with tailored properties. This can be achieved by chemically modifying the this compound backbone with different functional groups. For example, the introduction of cationic or anionic moieties can be used to control the self-assembly process and to create hydrogels with specific pH-responsive properties. researchgate.net

Supramolecular hydrogels derived from fluorenylmethyloxycarbonyl (Fmoc)-functionalized phenylalanine derivatives have shown great promise as materials for the sustained release of therapeutic proteins. acs.org The encapsulation and release kinetics of proteins from these hydrogels can be modulated by altering the formulation conditions, such as pH and ionic strength. acs.org Future work will likely explore the incorporation of other bioactive molecules and targeting ligands into these hydrogels to create more sophisticated drug delivery systems.

The self-assembly of short phenylalanine-containing peptides, such as diphenylalanine (FF) and triphenylalanine (FFF), has also been extensively studied. nih.gov These peptides can form a variety of nanostructures, including nanotubes, nanovesicles, and nanofibers, depending on the specific amino acid sequence and the assembly conditions. nih.govnih.gov Computational simulations are playing an increasingly important role in understanding the molecular mechanisms of self-assembly and in predicting the structures of the resulting aggregates. nih.gov

By gaining a deeper understanding of the relationship between molecular structure and self-assembly behavior, researchers will be able to design and fabricate novel biomaterials with unprecedented control over their structure and function.

Supramolecular System Key Features Potential Applications
Fmoc-Phenylalanine HydrogelsSelf-assembles into fibrillar networks. acs.orgresearchgate.netSustained release of proteins and other therapeutic agents. acs.org
Diphenylalanine (FF) NanotubesForms highly ordered, hollow tubular structures. nih.govTemplates for the fabrication of nanowires and other nanomaterials. nih.gov
Triphenylalanine (FFF) Plate-like NanostructuresSelf-assembles into well-ordered, elongated structures. nih.govBiomaterial scaffolds and components for nanodevices. nih.gov

Advanced Characterization Techniques for Dynamic and Complex Systems

A deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives in complex biological and material systems requires the application of advanced characterization techniques. Future research will increasingly rely on a combination of experimental and computational methods to probe these systems at multiple length and time scales.

In the solid state, powder X-ray diffraction is a powerful tool for determining the crystal structures of new polymorphs and solvates of phenylalanine. researchgate.net This information is crucial for understanding the physical properties of the material, such as its stability and dissolution rate.

In the gas phase, techniques such as infrared (IR) action spectroscopy can provide detailed information about the intrinsic conformational preferences of this compound and its oligomers, as well as the nature of the non-covalent interactions that govern their self-assembly. nih.govvu.nl By studying these systems in isolation, it is possible to gain fundamental insights that can be used to understand their behavior in more complex environments.

For studying supramolecular assemblies in solution, a variety of techniques are employed. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) can provide direct visualization of the morphology of nanostructures, while fluorescence spectroscopy can be used to probe the local environment and dynamics within a hydrogel network. researchgate.net

Computational methods, such as molecular dynamics simulations, are also becoming indispensable tools for studying the dynamic behavior of this compound-containing systems. nih.gov These simulations can provide atomic-level insights into processes such as protein-ligand binding, enzyme catalysis, and peptide self-assembly, complementing experimental data and aiding in the interpretation of complex phenomena.

The continued development and application of these advanced characterization techniques will be essential for advancing our understanding of this compound and for unlocking its full potential in a wide range of scientific and technological fields.

Technique System Studied Information Obtained
Powder X-ray DiffractionSolid forms of L-phenylalanine. researchgate.netCrystal structures of new polymorphs and hydrates. researchgate.net
IR Action SpectroscopyPhenylalanine-based dimers in the gas phase. nih.govvu.nlIdentification of key intra- and intermolecular interactions. nih.govvu.nl
Transmission Electron Microscopy (TEM)Self-assembled nanostructures of phenylalanine peptides. nih.govVisualization of the morphology of nanotubes and other assemblies. nih.gov
Atomic Force Microscopy (AFM)Self-assembled nanostructures of phenylalanine peptides. nih.govCharacterization of the morphology of nanostructures. nih.gov
Fluorescence SpectroscopyPhenylalanine hydrogels. researchgate.netInsights into the structural organization and stability of the hydrogel network. researchgate.net
Molecular Dynamics SimulationsSelf-assembly of phenylalanine oligopeptides. nih.govUnderstanding of the energetic and structural aspects of peptide aggregation. nih.gov
Spectroscopic Techniques (UV-vis, IR, EPR, ESI-MS)Ternary chiral Cu(II) complexes of phenylalanine. rsc.orgDetailed characterization of the structure and properties of the complexes. rsc.org

Q & A

Q. What are the most reliable synthetic routes for producing enantiomerically pure 2-Phenyl-D-phenylalanine, and how can yield optimization be systematically approached?

To synthesize enantiomerically pure this compound, consider enantiospecific hydrogenation of 2-acetamidocinnamic acid followed by amide hydrolysis . Alternatively, microbial deamination/transamination using Corynebacterium glutamicum or enzymatic resolution of racemic mixtures may improve chiral purity. Optimize yields by varying reaction conditions (pH, temperature, catalyst loading) and employing kinetic resolution techniques. Characterize intermediates via HPLC with chiral columns and NMR to track enantiomeric excess.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound, particularly for confirming stereochemical integrity?

Use circular dichroism (CD) spectroscopy to confirm chirality, complemented by chiral-phase HPLC (e.g., Chiralpak® columns) for resolving enantiomers . High-resolution mass spectrometry (HRMS) and 1H/13C^{1}\text{H}/^{13}\text{C} NMR can verify molecular structure. For purity assessment, combine reversed-phase HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA guidelines for amino acid derivatives: use enclosed systems to minimize inhalation/exposure, wear nitrile gloves, safety goggles, and lab coats. Install emergency showers and eyewash stations. Store in airtight containers under inert gas (N2_2) to prevent oxidation. Refer to safety data sheets for acute toxicity profiles, though specific data gaps exist for this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound across different synthetic methods?

Discrepancies may arise from variations in analytical calibration (e.g., chiral column batch differences) or kinetic vs. thermodynamic control in synthesis. Address this by:

  • Standardizing analytical protocols (e.g., identical HPLC columns, mobile phases).
  • Using internal standards (e.g., D/L-phenylalanine isotopologues) for quantification.
  • Comparing multiple characterization methods (e.g., CD + polarimetry) to cross-validate results .

Q. What experimental designs are effective for studying the electronic structure dynamics of this compound under ultrafast timescales?

Employ attosecond pulsed laser ionization coupled with time-resolved photoelectron spectroscopy (TRPES) to track sub-4.5 fs electronic dynamics in the phenyl ring and carboxylate groups. Use density functional theory (DFT) simulations to correlate experimental spectra with molecular orbitals. Ensure vacuum conditions to minimize vibrational interference .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) via design-of-experiments (DoE) to identify key variables (e.g., pH, catalyst type).
  • Use inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring.
  • Validate batches using orthogonal assays (e.g., X-ray crystallography for crystal form consistency).

Q. What strategies are recommended for analyzing the metabolic stability of this compound in in vitro models?

Use isotope-labeled 13C^{13}\text{C}-2-Phenyl-D-phenylalanine in hepatocyte incubation assays with LC-MS/MS quantification. Compare degradation rates across species (e.g., human vs. rat microsomes). For mechanistic insights, inhibit specific CYP450 isoforms (e.g., CYP3A4) and track metabolite profiles.

Methodological Considerations

  • Data Contradiction Analysis : Always replicate experiments across ≥3 independent batches and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance of observed differences .
  • Advanced Characterization : Combine experimental data with computational models (e.g., molecular dynamics simulations) to predict physicochemical properties or reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.